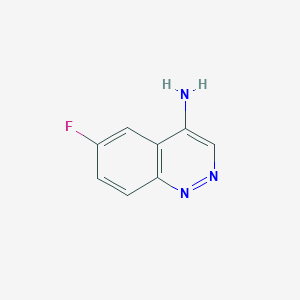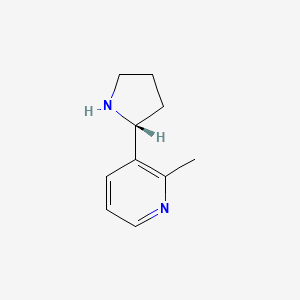
(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methyl-3-(pyrrolidin-2-yl)pyridine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with a pyrrolidin-2-yl group attached at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine typically involves the use of myosmine as a starting material. The process includes several steps such as reduction, cyclization, and purification to obtain the desired enantiomer. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methyl-3-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, alkylating agents, and other reagents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine, which can be further utilized in different applications such as pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
®-2-Methyl-3-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of nicotinoids, which are used as insecticides
Wirkmechanismus
The mechanism of action of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Methyl-3-(pyrrolidin-2-yl)pyridine: The enantiomer of the ®-configuration, with different biological activities and properties.
Nornicotine: A related compound with similar structural features but different applications and effects.
Nicotine: A well-known compound with a pyridine ring, used primarily in tobacco products
Uniqueness
®-2-Methyl-3-(pyrrolidin-2-yl)pyridine is unique due to its specific ®-configuration, which imparts distinct biological and chemical properties. Its versatility in various applications, from pharmaceuticals to agrochemicals, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-methyl-3-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
PNNMNLLCHYHPBH-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=C(C=CC=N1)[C@H]2CCCN2 |
Kanonische SMILES |
CC1=C(C=CC=N1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
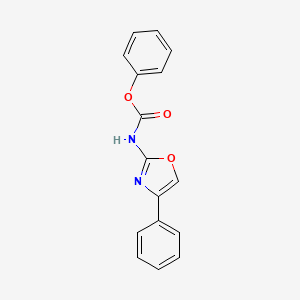
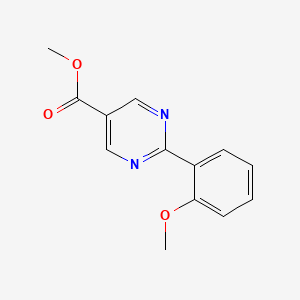


![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
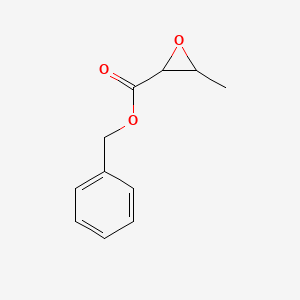
![Imidazo[1,2-a]quinoxaline-8-carbaldehyde](/img/structure/B13890699.png)
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

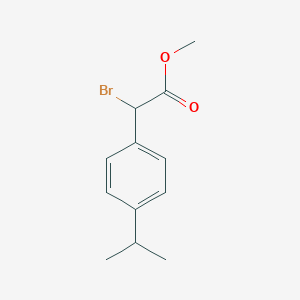

![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
